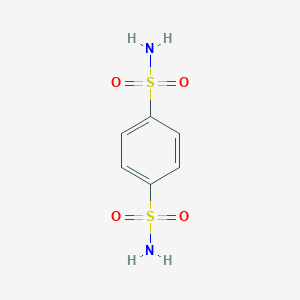

Benzene-1,4-disulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUBWJAJSXAOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632245 | |

| Record name | Benzene-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16993-45-6 | |

| Record name | Benzene-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzene-1,4-disulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Serendipitous Scaffold: A Technical Guide to the Discovery of Benzene-1,4-disulfonamide in Phenotypic Screens

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenotypic screening has re-emerged as a cornerstone of modern drug discovery, offering an unbiased approach to identifying compounds with novel mechanisms of action. This guide provides an in-depth technical exploration of the discovery of the benzene-1,4-disulfonamide scaffold through phenotypic screening. We will use the discovery of a novel class of oxidative phosphorylation (OXPHOS) inhibitors as a central case study to illustrate the principles and methodologies involved. This guide will delve into the causality behind experimental design, from the initial screen to target deconvolution and lead optimization, providing field-proven insights for researchers in the field. We will explore the broader context of sulfonamide-based compounds in phenotypic discovery, their diverse biological activities, and the methodologies required for their successful prosecution from hit to lead.

The Renaissance of Phenotypic Screening: An Unbiased Path to Novel Mechanisms

Target-based drug discovery has long been the dominant paradigm, focusing on modulating the activity of a known biological target. However, a significant number of first-in-class drugs have historically emerged from phenotypic screening, which identifies compounds based on their effect on a cellular or organismal phenotype, without a preconceived target.[1][2][3] This approach is particularly powerful for complex diseases where the underlying biology is not fully elucidated.[1]

The resurgence of phenotypic screening is driven by advancements in high-content imaging, automated microscopy, and sophisticated data analysis pipelines.[1] These technologies allow for the interrogation of complex cellular phenotypes at scale, providing a rich dataset for identifying bioactive compounds.

The this compound Scaffold: A Privileged Structure in Phenotypic Discovery

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities including antibacterial, diuretic, and anti-inflammatory properties.[4] The this compound core, in particular, has emerged as a versatile scaffold in phenotypic screens, leading to the discovery of compounds with diverse biological activities.

Case Study: Discovery of this compound as an Oxidative Phosphorylation (OXPHOS) Inhibitor

A pivotal example of the power of phenotypic screening is the discovery of a novel series of OXPHOS inhibitors based on the this compound scaffold.

2.1. The Phenotypic Screen: Exploiting Cancer Metabolism

The screen was designed to identify compounds that selectively kill cancer cells reliant on OXPHOS for energy production. Many cancer cells exhibit a metabolic flexibility, utilizing either glycolysis or OXPHOS. By growing cancer cells in a medium containing galactose instead of glucose, they are forced to rely on OXPHOS for ATP production. This creates a specific vulnerability that can be exploited in a phenotypic screen.

Experimental Protocol: Glucose vs. Galactose Cytotoxicity Screen

-

Cell Line Selection: Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3) known to be sensitive to OXPHOS inhibition are chosen.

-

Media Preparation: Two types of media are prepared: one containing high glucose and the other with galactose as the primary carbohydrate source.

-

Compound Library Screening: A diverse library of small molecules is screened at a single concentration (e.g., 10 µM) in both media types.

-

Cytotoxicity Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method like the MTT assay.

-

Hit Identification: Compounds that exhibit significantly greater cytotoxicity in the galactose-containing medium compared to the glucose-containing medium are identified as primary hits.

Rationale: This differential cytotoxicity screen is a self-validating system. A hit is defined not just by its ability to kill cells, but by its selective activity under specific metabolic conditions, immediately suggesting a mitochondrial mechanism of action.

2.2. Hit Confirmation and Initial Structure-Activity Relationship (SAR)

The initial screen identified This compound (1) as a promising hit. Subsequent dose-response studies confirmed its selective cytotoxicity in galactose medium.

| Compound | Structure | MIA PaCa-2 IC50 (µM) (Glucose) | MIA PaCa-2 IC50 (µM) (Galactose) | Selectivity Index (Glucose/Galactose) |

| This compound (1) | (Structure of this compound) | > 30 | 0.61 | > 49 |

Table 1: Initial hit data for this compound.

Further investigation of the initial hit revealed that the sulfonamide moiety was crucial for its activity.

Target Deconvolution: Unveiling the Molecular Mechanism

Identifying the molecular target of a phenotypic screening hit is a critical step in understanding its mechanism of action and enabling rational drug design.[2][5] Several techniques can be employed for target deconvolution.

3.1. Biochemical Validation of the Hypothesized Pathway

Given the design of the primary screen, the initial hypothesis was that this compound inhibits OXPHOS. This was tested through a series of biochemical assays:

-

ATP Depletion Assay: Treatment with the compound led to a dose-dependent decrease in ATP levels in cells grown in galactose medium.

-

Mitochondrial Respiration Assay: Using techniques like Seahorse XF analysis, it was demonstrated that the compound inhibited oxygen consumption, a direct measure of mitochondrial respiration.

-

Complex I Inhibition Assay: An enzymatic assay measuring the oxidation of NADH to NAD+ confirmed that the compound directly inhibits Complex I of the electron transport chain.

Caption: Inhibition of OXPHOS by this compound.

3.2. Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification

For cases where the mechanism is less clear, affinity chromatography coupled with mass spectrometry is a powerful, unbiased method for target deconvolution.[5][6][7][8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: The hit compound (this compound) is chemically modified to include a linker and an affinity tag (e.g., biotin) or is immobilized on a solid support (e.g., agarose beads). It is crucial to design the linker attachment point to minimize disruption of the compound's binding to its target.

-

Cell Lysate Preparation: A cell lysate is prepared from the relevant cell line, ensuring that protein complexes remain intact.

-

Affinity Pulldown: The immobilized compound is incubated with the cell lysate to allow for binding of the target protein(s).

-

Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

-

Elution: The specifically bound proteins are eluted from the solid support.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).

-

Data Analysis: The identified proteins are compared to a control pulldown (e.g., using beads without the compound) to identify specific binders.

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

Beyond OXPHOS: The Diverse Biological Landscape of Benzene Sulfonamides

While the OXPHOS inhibitor story is a compelling example, phenotypic screens have uncovered a range of biological activities for benzene sulfonamide derivatives.

4.1. Carbonic Anhydrase Inhibition and Cancer Therapy

Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs). Carbonic anhydrase IX (CAIX) is a tumor-associated enzyme that is highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting cancer cell survival and proliferation.[] Several benzene sulfonamide derivatives have been identified as potent and selective CAIX inhibitors, with some showing anti-tumor efficacy in preclinical models.[]

4.2. Targeting Solute Carrier (SLC) Transporters

Solute carrier (SLC) transporters are a large family of membrane proteins that play critical roles in nutrient and ion transport.[10] Dysregulation of SLC transporters is implicated in various diseases, including cancer.

-

SLC4A11: This transporter is involved in borate homeostasis, pH regulation, and mitochondrial function.[11] Overexpression of SLC4A11 has been linked to poor prognosis in ovarian cancer, making it a potential therapeutic target.[11] Some mutations in SLC4A11 cause corneal dystrophies, and certain nonsteroidal anti-inflammatory drugs have been shown to rescue the function of mutant SLC4A11.[12]

-

SLC7A11: This cystine/glutamate antiporter is crucial for glutathione synthesis and protecting cells from oxidative stress.[13] Its overexpression in cancer cells can confer resistance to therapy.[13]

4.3. Other Identified Activities

Phenotypic screens and other assays have revealed additional biological activities for benzene sulfonamide derivatives, including:

-

Anti-hepatic fibrosis activity. [14]

-

Cardiovascular effects, such as altering perfusion pressure and coronary resistance.[15][16][17]

-

Enzyme inhibition, including acetylcholinesterase and butyrylcholinesterase.[18]

-

Antimicrobial properties. [4]

Chemical Synthesis and Lead Optimization

Following hit identification and target validation, the next phase involves chemical synthesis to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.

5.1. General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available materials and involves standard organic chemistry transformations.

Example Synthetic Scheme:

A common route involves the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications to introduce diversity.

5.2. Structure-Activity Relationship (SAR) Guided Optimization

The initial hit, this compound, serves as the starting point for a medicinal chemistry campaign. Systematic modifications are made to different parts of the molecule to understand the SAR and improve its properties.

For the OXPHOS inhibitor series, optimization efforts focused on:

-

The Sulfonamide Moiety: This was found to be essential for activity.

-

The Aromatic Core: Modifications were explored to enhance potency and selectivity.

-

Substituents: Introduction of various groups to probe interactions with the target protein and improve physicochemical properties.

This iterative process of design, synthesis, and testing led to the identification of optimized leads with significantly improved potency and in vivo efficacy.

Conclusion and Future Perspectives

The discovery of this compound and its derivatives through phenotypic screening highlights the power of this approach to uncover novel biology and starting points for drug discovery. The journey from a phenotypic hit to a validated lead requires a multidisciplinary effort, integrating cell biology, biochemistry, proteomics, and medicinal chemistry. The this compound scaffold has proven to be a versatile starting point for developing modulators of diverse biological targets, and its continued exploration in phenotypic screens is likely to yield further valuable therapeutic candidates. As our ability to design more sophisticated and physiologically relevant phenotypic assays improves, we can anticipate an even greater impact of this discovery paradigm on the future of medicine.

References

-

SLC4A11 is a targetable marker correlated with therapeutic responses in ovarian cancer. (2025). Cancer Cell International. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery. [Link]

-

A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025). ResearchGate. [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. [Link]

-

Targeting Solute Carrier Transporters (SLCs) as a Therapeutic Target in Different Cancers. (2023). Cancers. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

-

Phenotypic screening. (n.d.). Wikipedia. [Link]

-

The Role of SLC7A11 in Cancer: Friend or Foe?. (2022). Cancers. [Link]

-

Phenotypic screening. (n.d.). GARDP Revive. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances. [Link]

-

Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Fast screening immunoassay of sulfonamides in commercial fish samples. (2010). Journal of Agricultural and Food Chemistry. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]

-

Ophthalmic Nonsteroidal Anti-Inflammatory Drugs as a Therapy for Corneal Dystrophies Caused by SLC4A11 Mutation. (2018). Investigative Ophthalmology & Visual Science. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]

Sources

- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 3. Phenotypic screening – REVIVE [revive.gardp.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. SLC4A11 is a targetable marker correlated with therapeutic responses in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ophthalmic Nonsteroidal Anti-Inflammatory Drugs as a Therapy for Corneal Dystrophies Caused by SLC4A11 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of SLC7A11 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 16. researchgate.net [researchgate.net]

- 17. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Brazilian Journal of Science [periodicos.cerradopub.com.br]

- 18. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Benzene-1,4-disulfonamide

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Benzene-1,4-disulfonamide, a key intermediate in medicinal chemistry and materials science.[1][2] The document details a robust two-step synthetic pathway, beginning with the chlorosulfonation of benzene, followed by ammonolysis of the resulting disulfonyl chloride intermediate. Each step is accompanied by in-depth mechanistic insights and field-proven protocols. Furthermore, this guide outlines a suite of analytical techniques for the rigorous characterization of the final product, including spectroscopic and chromatographic methods, to ensure its identity, purity, and structural integrity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this compound.

Synthesis of this compound

The synthesis is a well-established two-step process. The first step involves an electrophilic aromatic substitution to install two sulfonyl chloride groups onto the benzene ring. The second step is a nucleophilic substitution to convert the sulfonyl chlorides into the desired sulfonamides.

Principle and Reaction Scheme

The overall reaction proceeds as follows:

-

Step 1: Di-chlorosulfonation of Benzene. Benzene is treated with an excess of chlorosulfonic acid (ClSO₃H). This reaction introduces two sulfonyl chloride (-SO₂Cl) groups onto the benzene ring, yielding Benzene-1,4-disulfonyl chloride. The reaction is an electrophilic aromatic substitution where the electrophile is believed to be protonated sulfur trioxide (⁺SO₃H) or SO₂Cl⁺.[3][4][5] Using a significant excess of chlorosulfonic acid is crucial to favor the formation of the disubstituted product over the monosubstituted benzenesulfonyl chloride and to minimize the formation of the diphenyl sulfone byproduct.[6]

-

Step 2: Ammonolysis. The synthesized Benzene-1,4-disulfonyl chloride is subsequently reacted with concentrated ammonium hydroxide. The nucleophilic nitrogen atom of ammonia attacks the electrophilic sulfur atom of each sulfonyl chloride group, displacing the chloride and forming the stable sulfonamide bonds.[7][8][9]

Experimental Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Benzene-1,4-disulfonyl chloride

-

Safety Note: This procedure must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, lab coat, safety goggles) is mandatory. The reaction evolves hydrogen chloride gas, which is toxic and corrosive.[3]

-

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add chlorosulfonic acid (e.g., 4-5 molar equivalents).

-

Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.

-

Slowly add benzene (1 molar equivalent) dropwise from the dropping funnel over 2-3 hours, ensuring the temperature does not exceed 25 °C.[6]

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. The intermediate, Benzene-1,4-disulfonyl chloride, will precipitate as a solid.

-

Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like carbon tetrachloride.[6]

Step 2: Synthesis of this compound

-

Transfer the crude Benzene-1,4-disulfonyl chloride to a round-bottom flask.

-

Add an excess of concentrated ammonium hydroxide (e.g., 10-15 molar equivalents) to the flask.[7]

-

Heat the mixture gently under reflux for approximately 30-60 minutes. The reaction is typically complete when a clear solution is formed.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the product by recrystallizing from dilute ethanol to obtain fine white crystals.[7]

-

Dry the purified product in a vacuum oven at 105 °C to a constant weight.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties

-

Appearance: White crystalline solid.

-

Melting Point: The melting point should be determined using a calibrated apparatus. The literature value for this compound is approximately 286 °C.[10] A sharp melting point range is indicative of high purity.

Spectroscopic Analysis

2.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. A sample is typically prepared as a KBr pellet.[7][11] The spectrum should exhibit characteristic absorption bands for the sulfonamide group.

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3390–3320 | N-H Asymmetric Stretch | -SO₂NH₂ |

| 3280–3220 | N-H Symmetric Stretch | -SO₂NH₂ |

| 1345–1315 | S=O Asymmetric Stretch | -SO₂NH₂ |

| 1185–1145 | S=O Symmetric Stretch | -SO₂NH₂ |

| 925–905 | S-N Stretch | -SO₂NH₂ |

| Table 1: Key IR Absorption Bands for Aryl Sulfonamides.[7][12] |

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.

-

¹H NMR: Due to the symmetry of the 1,4-disubstituted ring, all four aromatic protons are chemically equivalent and should appear as a single sharp singlet. The protons of the two -NH₂ groups will also be equivalent, typically appearing as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The symmetry of the molecule results in only two distinct carbon signals in the aromatic region: one for the two carbons bearing the sulfonamide groups and one for the other four carbons.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 - 8.0 | Singlet (s) | 4 x Aromatic C-H |

| ¹H | ~7.3 - 7.5 | Broad Singlet (br s) | 4 x -NH₂ |

| ¹³C | ~145 | Singlet | 2 x Ar-C-S |

| ¹³C | ~128 | Singlet | 4 x Ar-C-H |

| Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆). |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method to assess the purity of the final compound.[13] A high-purity sample should exhibit a single major peak with minimal impurities.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5) and an organic solvent (e.g., Acetonitrile).[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 255 nm.[14]

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₈N₂O₄S₂), the expected molecular weight is 236.27 g/mol . Electrospray ionization (ESI) is a suitable technique, which would be expected to show a protonated molecular ion [M+H]⁺ at m/z 237.0.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of this compound. The two-step synthesis involving di-chlorosulfonation followed by ammonolysis is a classic and efficient route. The provided protocols, coupled with the detailed characterization techniques, establish a self-validating system to ensure the production of a high-purity compound. Adherence to the described analytical methods—including melting point determination, IR and NMR spectroscopy, and HPLC—will allow researchers to confidently verify the identity and quality of the synthesized material, which is critical for its application in subsequent research and development activities, particularly in the fields of medicinal and materials chemistry.

References

-

Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

-

Tümer, M., et al. (2001). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

3D chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. [Link]

-

Hart, B. T. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

-

ResearchGate. (2015). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]

-

ResearchGate. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

-

ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group. [Link]

-

Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

ResearchGate. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ResearchGate. [Link]

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... Reddit. [Link]

-

Wikipedia. Benzenesulfonyl chloride. Wikipedia. [Link]

-

ResearchGate. (2014). In situ benzene-1,4-disulfonate ligand synthesis and electric conductivities of four silver 4-sulfobenzoate or benzene-1,4-disulfonate complexes. ResearchGate. [Link]

-

PrepChem.com. Synthesis of benzene sulphonyl chloride. PrepChem.com. [Link]

-

Quora. (2020). What is the sulphonation of benzene?. Quora. [Link]

- Google Patents. (1977). US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics.

-

The Royal Society of Chemistry. Benzenesulfonamide. The Royal Society of Chemistry. [Link]

-

National Institutes of Health. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]

- Google Patents. (2014). CN103819369A - Method for synthesizing benzene sulfonamide compounds.

- Google Patents. (1992). EP0512953B1 - Process for the preparation of benzene sulfonamides.

-

Chemistry Steps. Sulfonation of Benzene. Chemistry Steps. [Link]

-

ResearchGate. (2019). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]

-

ResearchGate. (2017). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. [Link]

- Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.

-

HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]

-

PubMed. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. reddit.com [reddit.com]

- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. biosynth.com [biosynth.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 13. tis.wu.ac.th [tis.wu.ac.th]

- 14. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzene-1,4-disulfonamide

Introduction: Unveiling a Key Pharmacophore

Benzene-1,4-disulfonamide, a structurally simple yet functionally significant molecule, stands as a cornerstone in medicinal chemistry and drug discovery. Comprising a central benzene ring symmetrically substituted with two sulfonamide groups, this compound serves as a versatile scaffold for the development of a diverse array of therapeutic agents.[1][2] The sulfonamide functional group itself is a privileged pharmacophore, present in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants.[3] The rigid, crystalline nature of sulfonamides, including this compound, makes them ideal for structural analysis and targeted modification.[4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its structural and chemical attributes, solubility profile, and key thermal and acid-base characteristics. Furthermore, this guide will present detailed, field-proven experimental protocols for the determination of these properties, underpinned by the scientific rationale for each methodological choice.

Molecular and Structural Properties

This compound is a white crystalline solid with the molecular formula C₆H₈N₂O₄S₂ and a molecular weight of 236.27 g/mol .[5] The symmetrical disposition of the two sulfonamide groups on the benzene ring imparts a unique electronic and steric landscape to the molecule, influencing its intermolecular interactions and, consequently, its physical properties.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data serves as a critical reference for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₄S₂ | [5] |

| Molecular Weight | 236.27 g/mol | [5] |

| Melting Point | 286-288 °C | [5] |

| pKa (predicted) | 9.32 ± 0.10 | [5] |

| Aqueous Solubility | Soluble in water | [7] |

| Appearance | White crystalline solid | - |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of techniques and specific parameters is elucidated to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid. For this compound, its high melting point suggests strong intermolecular forces within the crystal lattice.

Methodology: Capillary Melting Point Determination

This standard technique is widely used for its simplicity and accuracy.[8][9]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8]

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 265°C).[9] Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point. For a pure compound, this range should be narrow, typically within 1-2°C.[9]

Causality Behind Experimental Choices:

-

Dry Sample: The presence of residual solvent can act as an impurity, leading to a depression and broadening of the melting point range.[10]

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate determination.[9]

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. This compound is reported to be soluble in water.[7] A quantitative determination can be achieved through thermodynamic or kinetic methods.

Methodology: Thermodynamic Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound.[11]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or other solvent) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: Prepare a standard curve of known concentrations of this compound to accurately quantify the solubility.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated at equilibrium.

-

Constant Temperature and Agitation: Maintains consistent conditions to reach a true thermodynamic equilibrium.

-

Filtration: Prevents undissolved solid from artificially inflating the measured concentration.

-

HPLC-UV: Provides a sensitive and specific method for quantifying the concentration of the dissolved compound.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[12] For this compound, the sulfonamide protons are weakly acidic.

Methodology: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[7][12][13]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system like water-methanol if aqueous solubility is limited at the desired concentration). The solution should be purged with nitrogen to remove dissolved carbon dioxide.[13]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, or more accurately, from the inflection point of the first derivative of the titration curve.[12]

Causality Behind Experimental Choices:

-

Nitrogen Purge: Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the titration of the weakly acidic sulfonamide protons.[13]

-

Standardized Titrant: Ensures accurate determination of the equivalence point.

-

Derivative Plot: The inflection point of the first derivative plot provides a more precise determination of the equivalence point and thus the pKa, especially for weak acids.[12]

Diagram: pKa Determination Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be simple. The aromatic protons would appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two NH₂ groups would also likely appear as a singlet, although its chemical shift can be variable and dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum would also reflect the symmetry of the molecule, showing only two signals for the aromatic carbons: one for the carbons bearing the sulfonamide groups and one for the other four equivalent aromatic carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum would show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (around 3300-3400 cm⁻¹), and asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations would also be present.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) would exhibit absorption bands characteristic of the benzene chromophore, typically in the range of 200-280 nm.

-

Applications in Drug Discovery: A Focus on OXPHOS Inhibition

Recent research has highlighted the potential of this compound and its derivatives as inhibitors of oxidative phosphorylation (OXPHOS).[13][14] This is a significant area of interest in cancer therapy, as many cancer cells are highly dependent on OXPHOS for their energy production.[14]

Mechanism of Action: this compound derivatives have been shown to inhibit Complex I of the mitochondrial electron transport chain.[13][14] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cytotoxicity in cancer cells that rely on OXPHOS.[14] The discovery of this compound as an OXPHOS inhibitor was made through a phenotypic screen that identified its selective cytotoxicity in a galactose-containing medium, a condition that forces cells to rely on mitochondrial respiration.[13][14]

Diagram: Mechanism of OXPHOS Inhibition

Caption: this compound inhibits Complex I of the electron transport chain, disrupting the proton gradient and subsequent ATP synthesis.

Conclusion

This compound is a molecule of significant interest in the field of drug discovery, possessing a unique combination of structural simplicity and functional potential. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these properties, coupled with detailed experimental protocols and the underlying scientific principles. As research into its applications, particularly as an OXPHOS inhibitor, continues to evolve, the foundational knowledge of its physicochemical characteristics will remain an invaluable asset to the scientific community.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Wikipedia. (2024, November 26). Sulfonamide. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

GCSU. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 554-577. Retrieved from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Wikipedia. (2024, November 23). Sulfonamide (medicine). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

PubMed. (2018, May 10). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. Retrieved from [Link]

-

PubMed. (2018, April 12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

-

ResearchGate. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). Benzene-1,4-disulfonic acid 1-dibenzofuran-3-ylamide 4-diethylamide. Retrieved from [Link]

-

ResearchGate. (2022, January 5). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]

-

SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

MKJC. (2025, January 12). Structural and computational insights into a benzene sulfonamide derivative. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

PubMed. (2018, April 12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

Sources

- 1. mkjc.in [mkjc.in]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Solvants pour la RMN [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

The Definitive Guide to Crystal Structure Analysis of Novel Disulfonamides

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the disulfonamide moiety has emerged as a critical pharmacophore and a versatile structural motif. The precise three-dimensional arrangement of atoms within these molecules governs their biological activity, physicochemical properties, and solid-state behavior. Consequently, the rigorous analysis of their crystal structures is not merely an academic exercise but a cornerstone of rational drug design and materials engineering. This guide provides a comprehensive, in-depth exploration of the principles and practices involved in the crystal structure analysis of novel disulfonamides, moving beyond a simple recitation of protocols to elucidate the underlying scientific rationale.

The Crucial Role of Three-Dimensional Structure in Disulfonamide Function

Disulfonamides, characterized by the R-SO₂-NH-SO₂-R' functional group, are a class of compounds with a wide array of applications, including as antibacterial agents, carbonic anhydrase inhibitors, and in materials science.[1] Their biological and material properties are intrinsically linked to their molecular conformation and the intricate network of intermolecular interactions they form in the solid state.

The conformational flexibility of the S-N-S bridge and the rotational freedom of the flanking organic substituents can give rise to various molecular shapes.[2] These conformations, in turn, dictate how the molecule presents its functional groups for interaction with biological targets or for self-assembly into crystalline lattices. Hydrogen bonding, a ubiquitous and powerful force in sulfonamide crystals, plays a pivotal role in stabilizing specific conformations and directing crystal packing.[3][4] The sulfonyl oxygens are potent hydrogen bond acceptors, while the N-H group is a reliable donor, leading to the formation of predictable supramolecular synthons.

Furthermore, the phenomenon of polymorphism, where a single compound crystallizes in multiple forms with different arrangements and/or conformations, is prevalent among sulfonamides.[5] Different polymorphs can exhibit distinct solubilities, dissolution rates, and stabilities, profoundly impacting the bioavailability and shelf-life of a pharmaceutical product. Therefore, a thorough crystallographic investigation is essential to identify and characterize all accessible polymorphic forms of a novel disulfonamide.

The Crystallographic Workflow: A Self-Validating System

The journey from a newly synthesized disulfonamide powder to a fully refined and validated crystal structure is a multi-step process. Each stage is designed to build upon the last, with inherent checks and balances to ensure the final structural model is a faithful representation of the molecule's solid-state arrangement.

From Powder to Gem: The Art and Science of Single Crystal Growth

The foundation of a successful single-crystal X-ray diffraction experiment is a high-quality crystal. For novel disulfonamides, which are often synthesized as microcrystalline powders, obtaining single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality is a critical, and often challenging, first step. The purity of the compound is paramount, as impurities can inhibit nucleation and disrupt the ordered growth of the crystal lattice.[6]

Core Principle: The goal of crystallization is to slowly transition a solution from a state of saturation to supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice. The slower this process, the larger and more perfect the resulting crystals are likely to be.

Experimental Protocol: Growing Disulfonamide Single Crystals

-

Solvent Selection:

-

Rationale: The choice of solvent is crucial. An ideal solvent will dissolve the disulfonamide when heated but allow it to become sparingly soluble as it cools. Solvents with different polarities and hydrogen bonding capabilities should be screened, as the solvent can influence which polymorph crystallizes.

-

Procedure: Test the solubility of a few milligrams of the disulfonamide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) at room temperature and upon gentle heating.

-

-

Slow Evaporation:

-

Rationale: This is the simplest crystallization technique. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[7]

-

Procedure:

-

Prepare a nearly saturated solution of the disulfonamide in a chosen solvent in a clean vial.

-

Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap that has a small hole pricked in it, or simply rest the cap loosely on top, to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]

-

-

-

Slow Cooling:

-

Rationale: This method relies on the decrease in solubility of the disulfonamide with decreasing temperature.

-

Procedure:

-

Prepare a saturated solution of the disulfonamide in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

-

Filter the hot solution into a clean, pre-warmed vial.

-

Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with hot water) to ensure a very slow rate of cooling.

-

-

-

Vapor Diffusion:

-

Rationale: This technique is particularly useful for small quantities of material and involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.[8]

-

Procedure:

-

Dissolve the disulfonamide in a small volume of a "good" solvent in a small, open vial.

-

Place this small vial inside a larger, sealed jar containing a reservoir of a volatile anti-solvent that is miscible with the good solvent.

-

Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the disulfonamide and promoting crystallization.[9]

-

-

Table 1: Common Crystallization Solvents and Anti-Solvents for Disulfonamides

| "Good" Solvents (Higher Polarity) | "Anti-Solvents" (Lower Polarity) |

| Acetone | Hexane |

| Ethanol | Diethyl Ether |

| Dichloromethane | Pentane |

| Ethyl Acetate | Toluene |

| Tetrahydrofuran | Heptane |

When Single Crystals Remain Elusive: The Power of Powder X-ray Diffraction

In many instances, particularly in early-stage drug development, obtaining single crystals of a novel disulfonamide suitable for single-crystal XRD may not be feasible. In such cases, Powder X-ray Diffraction (PXRD) emerges as a powerful alternative. While PXRD of a novel compound cannot typically be used to solve its structure ab initio, it provides a unique "fingerprint" of the crystalline phase.[6][10] This is invaluable for polymorph screening, batch-to-batch consistency checks, and for confirming the synthesis of a known crystalline phase.

Experimental Protocol: Preparing a Disulfonamide Sample for PXRD

-

Sample Grinding:

-

Rationale: To ensure a random orientation of the crystallites, which is a fundamental assumption in PXRD, the sample must be a fine, homogenous powder.[2] A particle size of less than 10 µm is ideal to minimize preferred orientation effects.

-

Procedure: Gently grind a small amount (10-20 mg) of the disulfonamide using an agate mortar and pestle.[11]

-

-

Sample Mounting:

-

Rationale: The sample must be mounted in a way that presents a flat surface to the X-ray beam and minimizes background scatter.

-

Procedure:

-

Use a low-background sample holder (e.g., a zero-background silicon wafer).

-

Carefully pack the powdered disulfonamide into the sample well, using a glass slide to gently press the powder and create a smooth, flat surface that is flush with the holder.[2]

-

-

The Heart of the Analysis: Data Collection and Processing

Once a suitable crystal or powder sample is prepared, the next step is to collect the X-ray diffraction data. This involves irradiating the sample with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.[5]

Single Crystal X-ray Diffraction (SCXRD) Data Collection

Protocol: Mounting and Data Collection for a Disulfonamide Single Crystal

-

Crystal Selection and Mounting:

-

Rationale: A suitable crystal should be selected under a microscope. It should have well-defined faces, be free of cracks or defects, and be of an appropriate size for the X-ray beam. The crystal is mounted on a loop (e.g., a MiTeGen loop) using a cryo-protectant oil.[12]

-

Procedure:

-

Place a drop of paratone-N oil on a glass slide.

-

Transfer several crystals into the oil and select the best one.

-

Using a mounting loop slightly larger than the crystal, gently scoop the crystal out of the oil. The surface tension of the oil will hold the crystal in the loop.[12]

-

Attach the loop to the goniometer head of the diffractometer.

-

-

-

Data Collection Strategy:

-

Rationale: The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible to the highest possible resolution. Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations and radiation damage.[5]

-

Procedure:

-

Cool the crystal in a stream of cold nitrogen gas.

-

Perform a preliminary unit cell determination.

-

Based on the crystal system and unit cell parameters, the data collection software (e.g., Bruker's APEX suite) will devise a strategy to collect a complete dataset by rotating the crystal through a series of angles while exposing it to X-rays.

-

-

Powder X-ray Diffraction (PXRD) Data Collection

PXRD data collection is a more straightforward process. The prepared powder sample is placed in the diffractometer, and the instrument scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each step.

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The raw diffraction data is a collection of reflection intensities. The process of converting this data into a three-dimensional atomic model is a computational one, involving two main stages: structure solution and structure refinement.

Solving the Phase Problem

The fundamental challenge in crystallography is the "phase problem." The diffraction experiment measures the intensities of the reflections, but the phase information, which is essential for calculating the electron density map, is lost.[13] Structure solution methods are computational algorithms designed to estimate these initial phases. For small molecules like disulfonamides, "direct methods" are typically very successful.[14]

Software: The SHELX suite of programs is the gold standard for small-molecule crystallography. SHELXT or SHELXS are commonly used for structure solution.[14]

Structure Refinement: Honing the Model

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares process. This involves iteratively adjusting the atomic parameters (positional coordinates, and atomic displacement parameters) to minimize the difference between the observed and calculated structure factors.

Software: SHELXL is the most widely used program for small-molecule structure refinement.

Protocol: Abridged SHELXL Refinement Workflow for a Disulfonamide

-

Initial Refinement:

-

Procedure: Perform an initial isotropic refinement of the non-hydrogen atoms found by the structure solution program.

-

Rationale: This initial step confirms the correctness of the solution and provides a basis for further model building.

-

-

Anisotropic Refinement:

-

Procedure: Refine the non-hydrogen atoms anisotropically.

-

Rationale: This allows the model to account for the fact that atoms vibrate with different amplitudes in different directions, providing a more accurate representation of the electron density.

-

-

Hydrogen Atom Placement:

-

Procedure: Add hydrogen atoms to the model. For C-H groups, these can typically be placed in calculated positions. For the N-H of the sulfonamide, the hydrogen atom can often be located in the difference electron density map.

-

Rationale: Including hydrogen atoms in the model is crucial for a complete and accurate structure, especially for analyzing hydrogen bonding.[15]

-

-

Final Refinement Cycles:

-

Procedure: Perform several more cycles of least-squares refinement until the model converges (i.e., the shifts in atomic parameters are negligible).

-

Rationale: This ensures that the model has reached a stable minimum that best fits the experimental data.

-

Structure from Powder Data: The Rietveld Method

For powder diffraction data, the Rietveld method is a powerful technique for refining a crystal structure.[16] Unlike single-crystal refinement, which uses individual reflection intensities, Rietveld refinement fits the entire calculated powder pattern to the entire observed pattern.[17] This requires a good starting structural model, which might be obtained from a similar known structure or from computational modeling.

Protocol: Key Steps in Rietveld Refinement of a Disulfonamide

-

Initial Setup:

-

Procedure: Input the instrumental parameters, the space group, and the initial atomic coordinates of the disulfonamide into the Rietveld software (e.g., GSAS-II, FullProf).

-

Rationale: An accurate description of the instrument's contribution to the peak shapes is essential for a successful refinement.

-

-

Sequential Refinement:

-

Procedure: Refine the parameters in a sequential manner, starting with the background and scale factor, followed by the unit cell parameters, peak shape parameters, and finally the atomic coordinates and displacement parameters.

-

Rationale: This stepwise approach prevents instability in the refinement and allows for a more controlled convergence to a chemically reasonable model.[18]

-

-

Analysis of Fit:

-

Procedure: Assess the quality of the fit by examining the difference plot (observed - calculated) and the goodness-of-fit (χ²) value.

-

Rationale: A good refinement will have a flat difference plot and a χ² value close to 1.

-

Ensuring Scientific Integrity: Structure Validation

A refined crystal structure is a model, and like any model, it must be rigorously validated to ensure its accuracy and reliability. Several metrics and tools are used for this purpose.

Table 2: Key Validation Metrics in Crystal Structure Analysis

| Metric | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% |

| wR2 | A weighted R-factor based on all data. | < 15% |

| Goodness of Fit (GoF or S) | Should be close to 1 for a good refinement. | ~1.0 |

| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e⁻/ų |

The Indispensable Role of checkCIF:

Before publication or deposition of a crystal structure, the Crystallographic Information File (CIF) must be validated using the International Union of Crystallography's checkCIF service.[19] This automated tool performs hundreds of checks on the geometric and crystallographic data, flagging potential errors, inconsistencies, or unusual features as ALERTS.[13] Addressing these ALERTS is a critical part of ensuring the quality and integrity of the reported structure.

Troubleshooting Common Challenges in Disulfonamide Crystallography

The path to a high-quality disulfonamide crystal structure is not always smooth. Several common problems can arise, requiring careful diagnosis and targeted solutions.

-

Poor Crystal Quality: If crystals are small, poorly formed, or intergrown, revisit the crystallization conditions. Try different solvents, slower evaporation or cooling rates, or techniques like vapor diffusion.[20]

-

Twinning: This occurs when two or more crystal lattices are intergrown in a specific, symmetrical orientation. Twinning can often be identified during data processing and can sometimes be accounted for during refinement.[6]

-

Disorder: If a part of the disulfonamide molecule is conformationally flexible, it may adopt multiple orientations within the crystal lattice. This leads to smeared or overlapping electron density, which must be modeled using appropriate restraints and constraints in the refinement.[21]

-

Incorrect Space Group Assignment: The initial assignment of the space group may be incorrect, often due to missed symmetry elements. This can lead to problems in refinement and unusually high R-factors. Programs like PLATON can be used to check for missed symmetry.[19]

Conclusion: From Data to Insight

The crystal structure analysis of novel disulfonamides is a powerful and indispensable tool in modern chemical research. It provides a definitive picture of the molecule's three-dimensional structure, offering invaluable insights into its function and properties. By approaching the crystallographic workflow as a self-validating system—from meticulous crystal growth and data collection to rigorous refinement and validation—researchers can ensure the scientific integrity of their structural models. This detailed understanding of molecular conformation and intermolecular interactions paves the way for the rational design of new disulfonamide-based drugs and materials with enhanced efficacy and desired properties.

References

-

Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

-

Enantia. (n.d.). Solid Form Troubleshooting. Retrieved from [Link]

- Suhonen, S., et al. (2015). Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. Crystal Growth & Design.

-

Preparation of Powder X-ray Diffraction Samples. (2022, August 29). Beloit College. Retrieved from [Link]

-

The CIF file, refinement details and validation of the structure. (n.d.). CCDC. Retrieved from [Link]

-

scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

-

scXRD: Mounting single crystals. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

- Minor, W., et al. (2013).

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Tips, Tricks and Troubleshooting. (n.d.). Diamond Light Source. Retrieved from [Link]

- Osalase, S. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7486.

-

Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

-

Single Crystal X-Ray Diffraction Data Collection. (2019, May 6). YouTube. Retrieved from [Link]

-

Staples, R. J., & Ruf, M. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Bruker AXS Inc. Retrieved from [Link]

- Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1857-1875.

- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- McCusker, L. B., et al. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50.

- Wlodawer, A., et al. (2008). Structure Determination, Refinement, and Validation. Current Protocols in Protein Science.

- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-758.

- Brittain, H. G. (2001).

-

Bowen, A. M., et al. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. News-Medical.net. Retrieved from [Link]

-

Müller, P. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved from [Link]

-

Rietveld Refinement. (n.d.). Retrieved from [Link]

- Evans, G., & McCoy, A. J. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(6), 726-737.

- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(4), 325-332.

- Martinez-Oharriz, M. C., et al. (2002). X-ray diffraction spectra of the sulfonamides as original samples. Journal of Pharmaceutical Sciences, 91(9), 2038-2046.

- Achari, A., et al. (1995). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 2(11), 1021-1024.

-

X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved from [Link]

-

Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of Chemistry, X-Ray Crystallography Facility. Retrieved from [Link]

-

Lind, C. (n.d.). Powder Data Analysis: Indexing & Structural Refinement based on the Rietveld Method. University of Toledo. Retrieved from [Link]

- Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.

-

Spek, A. L. (n.d.). PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility. Retrieved from [Link]

- Brünger, A. T. (1997). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. In Methods in Enzymology (Vol. 277, pp. 366-396). Academic Press.

- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Google Sites.

-

Kumar, Y. (2020, December 11). How to perform Rietveld refinement of doped bulk powder sample using GSAS-2? ResearchGate. Retrieved from [Link]

-

Single Crystal Refinement using SHELX program. (n.d.). ISIS Neutron and Muon Source. Retrieved from [Link]

- Foces-Foces, C., et al. (1997). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. Journal of the American Chemical Society, 119(45), 10991-10996.

- Zhang, Z., et al. (2025). XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. arXiv preprint arXiv:2510.12345.

-

Sample Preparation – EAS X-Ray Diffraction Laboratory. (n.d.). University of Alberta. Retrieved from [Link]

-

Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Paragon Plus. Retrieved from [Link]

- Dutkiewicz, M., et al. (2021). Structural Characterization of Multicomponent Crystals Formed from Diclofenac and Acridines. Molecules, 26(11), 3321.

-

Seshadri, R. (2022, April 14). Diffraction Lecture 25: Rietveld Refinements. YouTube. Retrieved from [Link]

- Murshudov, G. N., et al. (2011). Model building, refinement and validation. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 355–367.

-

Disordered Refinement. (2020, February 4). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. How To [chem.rochester.edu]

- 8. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 12. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]

- 13. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. retsch.com [retsch.com]

- 17. youtube.com [youtube.com]

- 18. xray.cz [xray.cz]

- 19. PLATON/VALIDATION [platonsoft.nl]

- 20. diamond.ac.uk [diamond.ac.uk]

- 21. ou.edu [ou.edu]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Benzene-1,4-disulfonamide

Introduction

Benzene-1,4-disulfonamide (CAS No. 16993-45-6) is a symmetrical aromatic compound featuring two sulfonamide functional groups in a para orientation on a benzene ring.[1][2][3] This molecule and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for designing inhibitors of enzymes like carbonic anhydrase or as intermediates in the synthesis of more complex pharmacologically active agents. Accurate structural confirmation and purity assessment are paramount in these fields, making a thorough understanding of its spectroscopic characteristics essential.

This guide provides an in-depth analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures and established spectral databases. The causality behind expected spectral features is explained to provide researchers with the predictive tools needed for structural elucidation and quality control.

Molecular Structure and Symmetry

The structure of this compound is defined by its high degree of symmetry. The para-substitution pattern creates a plane of symmetry through the S-C···C-S axis and another perpendicular to the ring. This symmetry is the dominant factor in simplifying its NMR spectra, as it renders specific sets of protons and carbons chemically equivalent.

Figure 1: Molecular structure of this compound with labels for unique proton (Ha, Hb) and carbon (Ca, Cb) environments for NMR analysis.

Overall Spectroscopic Analysis Workflow

A systematic approach is crucial for unambiguous structure confirmation. The workflow begins with IR spectroscopy to identify key functional groups, followed by NMR to map the carbon-hydrogen framework, and finally, mass spectrometry to confirm the molecular weight and probe the structure through fragmentation.

Caption: A typical workflow for the complete spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H and S=O bonds of the sulfonamide groups, and the C-H and C=C bonds of the aromatic ring.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Interpretation of the IR Spectrum

The spectrum is dominated by absorptions from the sulfonamide and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance | Rationale & References |

| 3400–3200 | N-H Asymmetric & Symmetric Stretch | Primary Sulfonamide (-SO₂NH₂) | Two distinct, sharp to medium bands. | Primary amines and amides show two N-H stretching bands. These are observed for related arylsulfonamides in the 3390–3229 cm⁻¹ range.[4] |